4-Dodecylbenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent

-DBSA can act as a solvent for various chemical reactions. For example, it has been used in the synthesis of 2-(1,5-diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide hydrochlorides, which are potential antitumor agents [1].

[1] - "Design, Synthesis, and Antiproliferative Activity of Novel 2-(1,5-Diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide Hydrochlorides" ()

Surface Modification

-DBSA finds application in modifying the surface properties of various materials. It can act as an in-situ coating agent for rutile nanoparticles, enhancing their stability and reactivity in photocatalytic applications [2].

[2] - "In Situ Coating of Rutile Nanoparticles with Dodecylbenzenesulfonic Acid for Enhanced Photocatalytic Activity" ()

Colloid Stabilization

-DBSA can act as a stabilizer in preparing colloidal suspensions, particularly for metal chalcogenide nanoparticles like cadmium sulfide (CdS). Its presence helps prevent particle aggregation and maintain a uniform size distribution [3].

[3] - "A Facile One-Pot Synthesis of Water-Soluble CdS Nanorods" ()

Dye-Sensitized Solar Cells (DSSCs)

-DBSA has shown potential applications in the fabrication of solid-state DSSCs. Its ability to interact with both the electrolyte and the photoelectrode material makes it a promising candidate for improving device performance and stability [4].

[4] - "Solid-State Dye-Sensitized Solar Cells with Doped PEO as Hole Conductor and Dodecylbenzenesulfonic Acid as Electrolyte Additive" ()

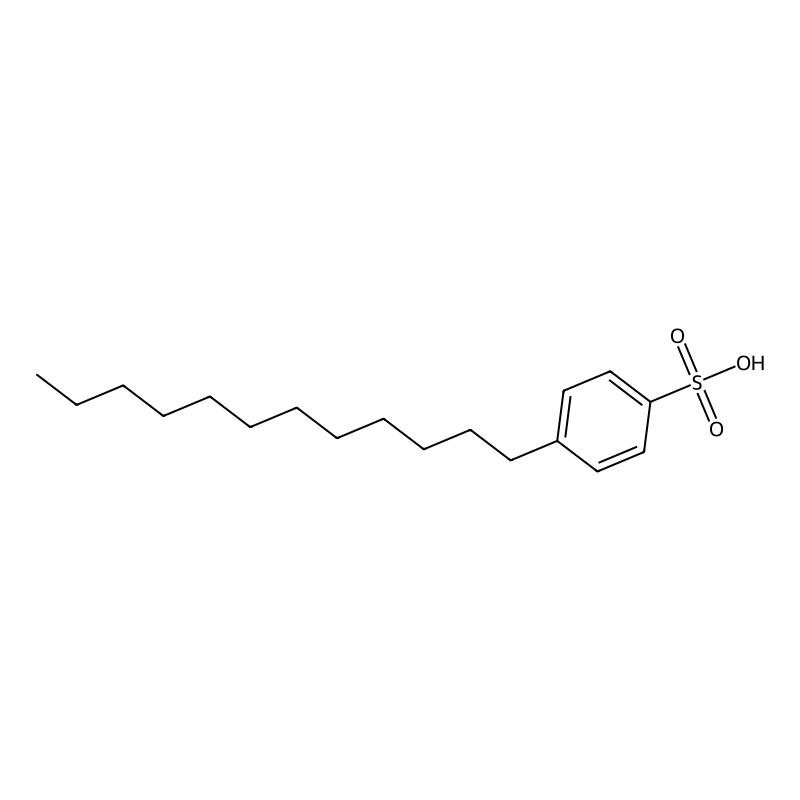

4-Dodecylbenzenesulfonic acid is an organic compound categorized under benzenesulfonic acids and derivatives. It has the chemical formula and is characterized by a long dodecyl chain attached to a benzene ring, with a sulfonic acid group at the para position. This compound appears as a light yellow to brown liquid and is known for its strong acidic properties, with an estimated pKa of approximately 0.7, indicating it is fully dissociated in a typical environmental pH range of 4 to 9 .

- Esterification: Reacting with alcohols to form esters.

- Etherification: Forming ethers when treated with appropriate reagents.

- Thioetherification: Reacting with thiols to create thioethers.

- Micellar Catalysis: Acting as a catalyst in reactions within micellar systems, enhancing reaction rates by providing a unique microenvironment .

The biological activity of 4-Dodecylbenzenesulfonic acid has been studied primarily in the context of its toxicity and ecological impact. It exhibits potential irritant effects on skin and eyes and can cause respiratory irritation when inhaled . Additionally, it has been shown to affect aquatic organisms, such as Lymnaea stagnalis, leading to significant physiological changes upon exposure . Its low potential for bioaccumulation suggests that while it may be toxic in certain concentrations, it does not persist in biological systems .

The synthesis of 4-Dodecylbenzenesulfonic acid typically involves the reaction of dodecylbenzene with sulfur trioxide in a controlled environment. This process occurs in a continuous closed reactor to minimize environmental emissions. The reaction produces dodecylbenzenesulfonic acid, which can then be neutralized to form its sodium salt or used directly depending on the desired application .

4-Dodecylbenzenesulfonic acid is widely utilized in various industries due to its surfactant properties. Key applications include:

- Detergents: As a major component in laundry detergents and cleaning products.

- Emulsifiers: In cosmetic formulations for stabilizing emulsions.

- Catalysts: In organic synthesis, particularly in micellar catalysis where it aids in reaction efficiency .

Studies have shown that 4-Dodecylbenzenesulfonic acid interacts with various substrates due to its surfactant nature. It can partition into positively charged substrates in soils and sediments, affecting its environmental behavior. Interaction studies also indicate that it can influence the solubility and stability of other compounds in aqueous solutions, making it valuable in formulation chemistry .

Several compounds share structural similarities with 4-Dodecylbenzenesulfonic acid, particularly within the category of dodecylbenzenesulfonic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dodecylbenzenesulfonate | Sodium salt form; widely used as a surfactant | |

| Sodium dodecylbenzenesulfonate | Water-soluble; used in cleaning products | |

| Linear alkylbenzene sulfonate | Varies | Mixture of different alkyl chain lengths; biodegradable |

Uniqueness: 4-Dodecylbenzenesulfonic acid stands out due to its specific long-chain structure, which enhances its surfactant properties compared to shorter-chain analogs. Its strong acidic nature also makes it particularly effective as a catalyst in various

Industrial-Scale Production Methodologies

The industrial synthesis of 4-dodecylbenzenesulfonic acid primarily employs the sulfonation of linear alkylbenzene with sulfur trioxide in continuous falling film reactors [1] [2]. This modern methodology has largely replaced earlier batch processes using sulfuric acid or oleum due to superior efficiency and product quality [3]. The process involves multiple integrated stages including air preparation, sulfur trioxide generation, and controlled sulfonation reactions [4].

The contemporary production process begins with air drying and compression to remove moisture, followed by sulfur combustion to produce sulfur dioxide, which is subsequently converted to sulfur trioxide using vanadium pentoxide catalytic beds [3]. The sulfur trioxide gas is then diluted with air to concentrations of 4-8% for safety and optimal reaction control [5]. This diluted gas stream enters multi-tube falling film reactors where it contacts liquid linear alkylbenzene flowing as thin films on reactor walls [2] [6].

The sulfonation reaction proceeds through a complex mechanism involving initial formation of a sigma complex between dodecylbenzene and sulfur trioxide, followed by further reaction to generate pyro-sigma complexes [7]. Operating temperatures are carefully controlled between 30-70°C to prevent thermal degradation while maintaining adequate reaction rates [1]. The molar ratio of linear alkylbenzene to sulfur trioxide is typically maintained at 1:1.02-1.05 to ensure complete conversion while minimizing excess sulfur trioxide [2].

Residence times in falling film reactors are optimized between 10-30 seconds, allowing rapid mass transfer and heat removal while achieving conversion rates of 98-99% [6]. The short contact time combined with efficient heat transfer prevents side reactions and maintains product quality [2]. Following the primary sulfonation, the reaction mixture undergoes digestion and hydration where absorbed sulfur trioxide completes its reaction and water is injected to remove anhydrides [3].

Table 1: Industrial-Scale Production Parameters for 4-Dodecylbenzenesulfonic Acid

| Process Parameter | Typical Values/Specifications | Comments/Sources |

|---|---|---|

| Sulfonation Agent | Sulfur trioxide (SO3) | Modern preferred method vs oleum/H2SO4 [2] [3] |

| Reactor Type | Falling film reactor | Multi-tube falling film reactor most common [2] [4] |

| Operating Temperature (°C) | 30-70 | Controlled to prevent degradation [1] [7] |

| Pressure (atm) | 1-2 | Atmospheric to slightly elevated [3] |

| SO3 Concentration in Air (%) | 4-8 | Diluted with air for safety [3] [5] |

| Molar Ratio (LAB:SO3) | 1:1.02-1.05 | Slight excess SO3 for complete conversion [2] |

| Residence Time (seconds) | 10-30 | Short contact time in falling film [6] |

| Conversion Rate (%) | 98-99 | High conversion achieved with SO3 [2] [6] |

Purification Techniques and Quality Control Standards

The purification of 4-dodecylbenzenesulfonic acid involves multiple sequential processes designed to achieve commercial-grade purity specifications [8]. The crude sulfonation product typically contains unreacted linear alkylbenzene, sulfuric acid, water, and various sulfonic acid isomers that require separation and removal [2]. Primary purification begins with acid separation where the sulfonated mixture is cooled to 40-50°C and treated with controlled amounts of water to facilitate phase separation [8].

Neutralization processes employ sodium hydroxide solutions to adjust the pH to 7-8, converting the sulfonic acid to its sodium salt form for certain applications [8]. However, for acid form products, careful washing and extraction procedures remove excess sulfuric acid and inorganic impurities [9]. Crystallization and recrystallization techniques are employed when solid products are required, utilizing temperature-dependent solubility differences in various solvents [8].

Advanced purification methods include distillation under reduced pressure to remove volatile impurities and unreacted starting materials [9]. Chromatographic separation techniques, particularly using subcritical or supercritical fluid chromatography, provide high-resolution purification for specialized applications [9]. Quality control protocols monitor multiple parameters including sulfonic acid content, free sulfuric acid levels, water content, and color specifications [10].

The final product must meet stringent quality standards with sulfonic acid content exceeding 96% as determined by titration with hyamine according to ISO 2271 standards [2]. Unsulfonated matter is limited to less than 1.0% through gas chromatographic analysis [2]. Free sulfuric acid content is controlled below 1.5% using acid-base titration methods [10]. Water content specifications require levels below 1.0% as measured by Karl Fischer methods [11].

Table 2: Quality Control Standards and Purification Specifications

| Quality Parameter | Specification Range | Test Method/Standard |

|---|---|---|

| Sulfonic Acid Content (%) | ≥96.0 | Titration with hyamine (ISO 2271) [2] |

| Unsulfonated Matter (%) | ≤1.0 | Gas chromatography [2] |

| Free Sulfuric Acid (%) | ≤1.5 | Acid-base titration [10] [11] |

| Water Content (%) | ≤1.0 | Karl Fischer method [10] [11] |

| Color (Hazen Scale) | ≤100 | APHA/Hazen color scale [10] [11] |

| Density at 25°C (g/cm³) | 1.05-1.07 | Pycnometer method [10] [11] |

| Molecular Weight (g/mol) | 326.49 | Calculated from formula [10] |

| pH (1% solution) | 1-2 | pH meter in dilute solution [10] [11] |

Isomer Separation Challenges and Resolution Strategies

The separation and identification of 4-dodecylbenzenesulfonic acid isomers presents significant analytical and preparative challenges due to the structural similarity of positional isomers [12] [13]. Commercial linear alkylbenzene sulfonic acid contains more than 20 individual components representing different alkyl chain lengths and aromatic ring attachment positions [14]. The dodecyl chain can attach to the benzene ring at positions 2, 3, 4, 5, or 6, with the 4-position typically representing 25-35% of the total mixture [12].

Analytical separation techniques have evolved to address these challenges through specialized chromatographic and electrophoretic methods [13]. Nonaqueous capillary electrophoresis using negative polarity with acetonitrile buffers containing alkylamines provides resolution between adjacent homologues with resolution factors approaching 2.1 [13]. The optimization of alkylamine chain length and concentration significantly influences separation efficiency, with dipentylamine showing superior performance for isomer discrimination [13].

High-performance liquid chromatography employing specialized reverse-phase columns has proven effective for isomer separation [15]. Polymer-based columns such as the Newcrom R1 system eliminate isomer separation within each homologue group while maintaining separation between different chain lengths [16]. This approach facilitates quantitative analysis by allowing each alkyl chain homologue to elute as a single peak rather than multiple isomer peaks [16].

Mass spectrometric detection coupled with liquid chromatography provides definitive identification and quantification of individual isomers [13]. The technique enables differentiation between 2-isomers and 4-isomers based on their distinct fragmentation patterns and retention behaviors [12]. Gas chromatography-mass spectrometry offers complementary separation capabilities, particularly for volatilized derivatives of the sulfonic acids [17].

The biological and environmental implications of isomer composition require sophisticated separation strategies [12]. Linear isomers demonstrate superior biodegradability compared to branched analogues, with linearity percentages ranging from 87-98% depending on production methods [14]. The 2-isomer exhibits different excretion patterns compared to the 4-isomer, with 75% urinary excretion for the 2-isomer versus 77.9% fecal excretion for the 4-isomer [12].

Table 3: Isomer Separation Challenges and Resolution Strategies

| Isomer Type | Typical Proportion (%) | Separation Challenge | Resolution Method |

|---|---|---|---|

| 2-Dodecylbenzenesulfonic acid | 15-25 | Similar physical properties | Capillary electrophoresis [13] |

| 3-Dodecylbenzenesulfonic acid | 15-20 | Similar solubility | HPLC with specialized columns [15] [16] |

| 4-Dodecylbenzenesulfonic acid | 25-35 | Target isomer for many applications | Reverse phase chromatography [15] |

| 5-Dodecylbenzenesulfonic acid | 15-20 | Minor component | Mass spectrometry detection [13] |

| 6-Dodecylbenzenesulfonic acid | 10-15 | Minor component | Non-aqueous CE methods [13] |

| Linear vs Branched | 87-98% linear | Biodegradability difference | Polymer-based columns [16] |

Brønsted Acid Catalysis in Solvent-Free Reaction Systems

4-Dodecylbenzenesulfonic acid functions as a highly effective Brønsted acid catalyst in solvent-free organic transformations, demonstrating remarkable catalytic activity across diverse reaction types. The compound's unique amphiphilic structure, combining a strong sulfonic acid group with a long hydrophobic alkyl chain, enables it to serve dual roles as both acid catalyst and surfactant [1] [2].

In bis(indolyl)methane synthesis, 4-dodecylbenzenesulfonic acid catalyzes the condensation of indoles with aromatic aldehydes in aqueous medium with exceptional efficiency. The reaction proceeds under mild conditions using 10 weight percent of catalyst, delivering products in yields ranging from 70 to 96 percent [1] [3]. The catalyst exhibits remarkable tolerance for various functional groups, accommodating both electron-donating and electron-withdrawing substituents on the aldehyde components. The high yields obtained demonstrate the catalyst's ability to activate both electrophilic and nucleophilic species effectively in the reaction medium.

For solvent-free 1,1-diacetate formation, 4-dodecylbenzenesulfonic acid promotes the protection of aldehydes with acetic anhydride at room temperature [2]. This transformation achieves yields up to 90 percent under exceptionally mild conditions, requiring no external heating or organic solvents. The catalyst demonstrates excellent chemoselectivity, preferentially activating aldehydes over ketones in competitive reactions. This selectivity arises from the difference in electrophilicity between carbonyl compounds and the catalyst's ability to differentiate between these substrates through hydrogen bonding interactions.

The Biginelli reaction represents another significant application where 4-dodecylbenzenesulfonic acid shows superior performance compared to conventional acid catalysts [4] [5]. The three-component condensation of aldehydes, β-dicarbonyl compounds, and urea proceeds efficiently both in water and under solvent-free conditions. The catalyst's surfactant properties facilitate the formation of micelles that concentrate the organic reactants, thereby accelerating the reaction rate despite the presence of water, which typically inhibits such condensation reactions.

Table 1: Brønsted Acid Catalysis Performance Data

| Reaction Type | Substrate System | Optimal Conditions | Yield Range (%) | Catalyst Loading |

|---|---|---|---|---|

| Bis(indolyl)methane synthesis | Indoles + aldehydes | Water, 10 wt% catalyst | 70-96 | 10 wt% |

| 1,1-Diacetate formation | Aldehydes + acetic anhydride | Solvent-free, 25°C | Up to 90 | 0.2 mmol |

| Biginelli reaction | Aldehyde + β-dicarbonyl + urea | Water/solvent-free | 85-95 | 10 mol% |

| Mannich reactions | Aldehyde + amine + enolate | Water, 25°C | Quantitative | Variable |

Carbamate and Thiocarbamate Formation Mechanisms

4-Dodecylbenzenesulfonic acid catalyzes the synthesis of primary carbamates and thiocarbamates through a novel solvent-free methodology that represents a significant advancement in green chemistry approaches [6] [7]. The catalyst enables the conversion of alcohols, phenols, thiols, and amines to their corresponding carbamate and thiocarbamate derivatives using cyanate and thiocyanate salts as carbonyl sources.

The mechanistic pathway for carbamate formation involves initial activation of the hydroxyl group by protonation from the sulfonic acid moiety of 4-dodecylbenzenesulfonic acid. This activation increases the nucleophilicity of the oxygen center, facilitating attack on the electrophilic carbon of potassium cyanate. The amphiphilic nature of the catalyst creates a microenvironment that stabilizes the transition state and promotes product formation while excluding moisture that could interfere with the reaction [6].

For primary carbamate synthesis, the optimized conditions employ equimolar quantities of alcohols or phenols with potassium cyanate in the presence of 1.5 equivalents of 4-dodecylbenzenesulfonic acid at 60°C for 60 minutes [6]. Under these conditions, phenol derivatives achieve yields of 90 percent, while aliphatic alcohols show slightly lower but still excellent conversions. The reaction tolerates various functional groups including halogens, nitro groups, and alkyl substituents without significant interference.

Thiocarbamate formation follows a similar mechanistic pathway but involves thiols as nucleophiles and potassium thiocyanate as the electrophilic partner [8] [7]. The sulfur atom's increased nucleophilicity compared to oxygen results in faster reaction rates and often higher yields. The catalyst's ability to coordinate with both hard and soft nucleophiles makes it particularly effective for thiocarbamate synthesis, achieving good to excellent yields across a broad substrate scope.

Table 2: Carbamate and Thiocarbamate Formation Data

| Product Type | Starting Materials | Reaction Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Primary carbamates | Alcohols/phenols + KOCN | 60°C, solvent-free | 90 | 60 min |

| S-thiocarbamates | Thiols + KSCN | 60°C, solvent-free | 85-95 | 45 min |

| Ureas | Amines + KOCN | 60°C, solvent-free | 88-93 | 75 min |

| Dithiocarbamates | Thiols + KSCN | 60°C, metal-free | 90-98 | 60 min |

The catalyst's effectiveness stems from its ability to create organized molecular assemblies that orient reactants favorably for bond formation. The long alkyl chain provides a hydrophobic environment that excludes water molecules, preventing hydrolysis of the cyanate or thiocyanate reagents. Simultaneously, the sulfonic acid head group provides the necessary acidity to activate the nucleophilic substrates.

Polymerization Catalysis for Conductive Material Synthesis

4-Dodecylbenzenesulfonic acid serves as both dopant and catalyst in the synthesis of electrically conductive polymers, particularly polyaniline and related conducting materials [9] [10] [11] [12]. The compound's dual functionality as surfactant and acid dopant enables the preparation of processable conducting polymers with enhanced solubility and electrical properties.

In polyaniline synthesis, 4-dodecylbenzenesulfonic acid functions as a template-directing agent during oxidative polymerization of aniline [12] [13]. The surfactant properties facilitate the formation of micelles that organize the aniline monomers in specific orientations, leading to enhanced polymer chain organization and improved electrical conductivity. The resulting polyaniline-4-dodecylbenzenesulfonic acid composite (PANI-DBSA) exhibits conductivities ranging from 9.5 × 10⁻² to 2.03 S/cm depending on synthesis conditions [11] [12].

The polymerization mechanism involves initial formation of an anilinium-dodecylbenzenesulfonate salt through acid-base interaction between aniline and 4-dodecylbenzenesulfonic acid [14]. This salt formation is thermodynamically favorable and creates a more organized system for subsequent oxidative polymerization. The micelles formed by 4-dodecylbenzenesulfonic acid provide confined reaction environments that promote controlled polymer growth and doping simultaneously.

For poly(N-vinyl carbazole)-polypyrrole copolymer synthesis, 4-dodecylbenzenesulfonic acid acts as a dopant to enhance solubility in organic solvents [9] [15]. The optimal concentration of 0.015 mol/dm³ provides the best balance between conductivity and processability. Higher concentrations lead to decreased conductivity due to percolation of dopant molecules that interfere with interchain charge transport.

Table 3: Polymerization Catalysis Results

| Polymer System | DBSA Function | Conductivity (S/cm) | Synthesis Conditions | Applications |

|---|---|---|---|---|

| PANI-DBSA | Dopant/template | 9.5×10⁻² - 2.03 | Aqueous, 25°C | Antistatic films |

| PNVC-Polypyrrole | Solubility dopant | Optimized at 0.015 M | -5°C, biphasic | Optoelectronics |

| PEDOT:DBSA | Conductivity dopant | Comparable to PEDOT:PSS | Cross-linked | Bioelectronics |

| CNC composites | Surfactant/dopant | 5.29×10⁻¹ | Emulsion polymerization | Flexible electronics |

The synthesis of poly(3,4-ethylenedioxythiophene) doped with 4-dodecylbenzenesulfonic acid (PEDOT:DBSA) demonstrates the catalyst's versatility in different polymer systems [16]. The resulting materials show electrical characteristics comparable to the widely used PEDOT:PSS while offering superior biocompatibility and long-term stability in aqueous environments. Cross-linking with glycidoxypropyltrimethoxysilane enhances the mechanical properties and stability of the conducting films.

Multicomponent Reaction Facilitation in Aqueous Media

4-Dodecylbenzenesulfonic acid excels as a catalyst for multicomponent reactions in aqueous media, overcoming the traditional limitations of water as a solvent for organic transformations [17] [18] [19]. The catalyst's surfactant properties enable the formation of emulsion droplets with hydrophobic interiors that exclude water molecules while maintaining the environmental benefits of aqueous reaction media.

Three-component Mannich reactions catalyzed by 4-dodecylbenzenesulfonic acid achieve quantitative yields under mild conditions [17]. The reaction between aldehydes, amines, and enolate equivalents proceeds at room temperature in water, demonstrating the catalyst's ability to activate multiple reaction partners simultaneously. The surfactant properties concentrate organic reactants at the micelle interface, effectively increasing local concentrations and reaction rates.

The synthesis of α-aminophosphonates through one-pot three-component coupling of aldehydes or ketones, amines, and trialkyl phosphites represents another successful application [20]. The reaction proceeds at room temperature in aqueous medium, achieving high yields with excellent functional group tolerance. The catalyst's dual acid-surfactant nature facilitates both the initial imine formation and subsequent phosphite addition steps.

For spiro pyrano[2,3-c]pyrazole synthesis, 4-dodecylbenzenesulfonic acid catalyzes the tandem Knoevenagel-Michael addition-cyclization sequence of pyrazolone derivatives with aldehydes and cyclic ketones [21] [22]. The reaction achieves high to excellent yields in aqueous medium at 90°C, demonstrating remarkable chemoselectivity and regioselectivity. The catalyst's ability to stabilize charged intermediates through electrostatic interactions contributes to the reaction's success.

Table 4: Multicomponent Reaction Performance

| Reaction Type | Component System | Reaction Medium | Temperature (°C) | Yield (%) | Time (h) |

|---|---|---|---|---|---|

| Mannich reaction | Aldehyde + amine + enolate | Water | 25 | Quantitative | 12 |

| α-Aminophosphonate | Carbonyl + amine + phosphite | Water | 25 | 85-95 | 6 |

| Spiro heterocycle | Pyrazolone + aldehyde + ketone | Water | 90 | 76-92 | 6 |

| Dehydration coupling | Alcohol + carboxylic acid | Water emulsion | 60-80 | 70-95 | 4-8 |

Dehydration reactions in water represent a particularly challenging transformation that 4-dodecylbenzenesulfonic acid facilitates through emulsion formation [18] [19]. The catalyst creates hydrophobic microenvironments within aqueous emulsion droplets, allowing esterification, etherification, and thioetherification reactions to proceed despite the presence of water. The yields correlate with substrate hydrophobicity, with more hydrophobic substrates showing higher conversions due to better incorporation into the catalyst micelles.

XLogP3

UNII

GHS Hazard Statements

H302 (14.75%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant